molecular formula C7H10O2 B3052673 6-Oxabicyclo[3.2.1]octan-7-one CAS No. 4350-83-8

6-Oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3052673
CAS No.: 4350-83-8
M. Wt: 126.15 g/mol
InChI Key: KKVBULDFFNFYHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a seven-membered ring with an oxygen atom bridging two adjacent carbon atoms. The stereochemistry at positions 4, 5, and 7 plays a crucial role in its reactivity. Refer to the ChemSpider entry for a visual representation .

Scientific Research Applications

Synthesis and Chemical Properties

6-Oxabicyclo[3.2.1]octan-7-one is a key structural element in a variety of biologically important compounds, including insect pheromones and plant growth regulators. It serves as a starting compound for synthesizing oxygen heterocyclic natural molecules, such as those in the pyran or furan series, indicating its utility in organic synthesis and natural product chemistry (Ievlev et al., 2016).

Supramolecular Aggregation

Research on hydroxycarboxylic acid derivatives of this compound reveals the impact of the molecule's conformation on the dimensionality of its supramolecular structures. This indicates potential applications in the field of supramolecular chemistry, particularly in understanding how molecular conformations affect macroscopic properties (Foces-Foces et al., 2005).

Stereochemistry and Conformational Behavior

The molecule's conformational behavior is an area of interest, with research indicating that configurational assignments between different series can be easily determined. This has implications for stereochemistry and the design of stereoselective reactions in organic synthesis (Clercq & Samson, 1978).

Synthesis of Polyfunctional Derivatives

The synthesis of polyfunctional derivatives of this compound involves processes like bromination and reduction, demonstrating the compound's versatility in generating structurally diverse and functionalized molecules. These derivatives are valuable for exploring new bioactive molecules and understanding the role of substituents in chemical reactions (Gerber & Vogel, 2001).

Biological Activities and Applications

This compound derivatives have been synthesized and evaluated for their biological activities, such as herbicidal activity. These studies are critical for developing new agrochemicals and understanding the structure-activity relationships of these compounds (Costa et al., 1999).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVBULDFFNFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304818
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-83-8
Record name NSC167473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 3
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 4
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 5
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 6
6-Oxabicyclo[3.2.1]octan-7-one

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